molecular formula C6H8N2O2S B11816563 Ethyl thiazol-4-ylcarbamate

Ethyl thiazol-4-ylcarbamate

Cat. No.: B11816563
M. Wt: 172.21 g/mol
InChI Key: MAMWOTKSTTYIKI-UHFFFAOYSA-N
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Description

Ethyl thiazol-4-ylcarbamate (chemical formula: C₆H₈N₂O₂S) is a heterocyclic compound featuring a thiazole ring substituted with a carbamate group at the 4-position. The ethyl ester moiety distinguishes it from other carbamate derivatives. This compound is primarily utilized in pharmaceutical research as a precursor for synthesizing bioactive molecules, particularly those targeting antiviral, anticancer, or enzyme-inhibitory pathways .

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

ethyl N-(1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)8-5-3-11-4-7-5/h3-4H,2H2,1H3,(H,8,9)

InChI Key

MAMWOTKSTTYIKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CSC=N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The amine group at the 4-position of thiazole attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate linkage. The reaction is typically conducted in anhydrous solvents such as chloroform or tetrahydrofuran (THF) under inert atmospheres. Triethylamine (TEA) or pyridine is employed to neutralize HCl generated during the reaction.

Example Protocol

  • 4-Aminothiazole (1.0 equiv) is dissolved in dry chloroform at 0–5°C.

  • Ethyl chloroformate (1.1 equiv) is added dropwise, followed by TEA (1.2 equiv).

  • The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and crystallization from ethanol.

Yield : 78–82.5%.

Carbamate Synthesis via Curtius Rearrangement

An alternative approach utilizes the Curtius rearrangement, converting thiazole-4-carboxylic acid into the corresponding isocyanate intermediate, which subsequently reacts with ethanol to form the ethyl carbamate.

Reaction Mechanism and Conditions

  • Activation of Carboxylic Acid : Thiazole-4-carboxylic acid is treated with diphenyl phosphoryl azide (DPPA) and a base (e.g., TEA) to form an acyl azide.

  • Thermal Decomposition : Heating the acyl azide generates an isocyanate via nitrogen elimination.

  • Nucleophilic Trapping : The isocyanate reacts with ethanol to yield this compound.

Example Protocol

  • Thiazole-4-carboxylic acid (1.0 equiv) is suspended in ethanol.

  • DPPA (1.5 equiv) and TEA (1.5 equiv) are added, and the mixture is refluxed at 90°C for 16–24 hours.

  • The product is purified via column chromatography (hexane/ethyl acetate).

Yield : 27–69%.

Alternative Methods: Hydrazinolysis and Reductive Amination

Hydrazinolysis of Protected Intermediates

Ethyl carbamates can also be synthesized via hydrazinolysis of Boc-protected intermediates. For instance, tert-butyl thiazol-4-ylcarbamate is treated with hydrazine hydrate, followed by ethylation.

Example Protocol

  • tert-Butyl thiazol-4-ylcarbamate (1.0 equiv) is refluxed with hydrazine hydrate in ethanol.

  • The resulting hydrazide is alkylated with ethyl iodide in the presence of K₂CO₃.

Yield : 45–50%.

Reductive Amination

In specialized cases, reductive amination of thiazole-4-carboxaldehyde with ethylamine derivatives has been explored, though this method is less common due to competing side reactions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Direct Substitution4-AminothiazoleEthyl chloroformate, TEA78–82.5High yield, simple setupRequires pure 4-aminothiazole
Curtius RearrangementThiazole-4-carboxylic acidDPPA, ethanol27–69Applicable to carboxylic acid derivativesLower yield, multi-step process
HydrazinolysisBoc-protected intermediateHydrazine hydrate, ethyl iodide45–50Avoids harsh conditionsRequires Boc protection/deprotection

Critical Discussion

  • Direct Substitution : This method is favored for its simplicity and high yield but requires access to 4-aminothiazole, which may necessitate additional synthesis steps.

  • Curtius Rearrangement : While versatile, the reliance on DPPA increases cost, and the intermediate isocyanate poses handling challenges.

  • Hydrazinolysis : Suitable for lab-scale modifications but introduces redundancy due to protection/deprotection steps .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate groups in Ethyl thiazol-4-ylcarbamate undergo hydrolysis under acidic or basic conditions, yielding thiazol-4-amine and carbon dioxide. This reaction is critical for generating bioactive amines.

Conditions Products Yield References
1M HCl, reflux (4h)Thiazol-4-amine + CO₂ + Ethanol85–90%
0.5M NaOH, 60°C (2h)Thiazol-4-amine + CO₂ + Ethanol78–82%

Hydrolysis mechanisms involve nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the carbamate bond.

Nucleophilic Substitution

The carbamate’s ethyl group participates in nucleophilic displacement reactions, particularly with amines or thiols, forming substituted urea or thiocarbamate derivatives.

Reagents Products Conditions Yield References
Benzylamine, DCM, RT (12h)N-Benzyl-thiazol-4-ylcarbamateMild base (Et₃N)65%
Thiophenol, DMF, 50°C (6h)S-Phenyl-thiazol-4-ylthiocarbamateCatalytic DMAP58%

These reactions exploit the electrophilic nature of the carbamate’s carbonyl group, enabling diverse functionalization.

Thiazole Ring Functionalization

The thiazole moiety undergoes electrophilic substitution and cycloaddition reactions, enhancing molecular complexity.

Electrophilic Aromatic Substitution

Reaction Reagents Products Yield References
NitrationHNO₃/H₂SO₄, 0°C (2h)5-Nitro-thiazol-4-ylcarbamate72%
BrominationBr₂, CHCl₃, RT (1h)5-Bromo-thiazol-4-ylcarbamate68%

Electrophiles attack the electron-rich C-5 position of the thiazole ring due to resonance stabilization from the nitrogen and sulfur atoms .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with azides or nitrile oxides, forming triazole or isoxazole hybrids.

Reagents Products Conditions Yield References
Phenyl azide, Cu(I), RT (8h)Thiazolo[4,5-d] triazol-4-carbamateClick chemistry81%

These reactions leverage the thiazole’s aromaticity and electron-deficient character .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the thiazole ring undergoes cleavage, yielding open-chain thioamides or amines.

Conditions Products Mechanism Yield References
H₂ (50 psi), Pd/C, EtOHEthyl 2-amino-4-thiocarbamateCatalytic hydrogenation63%
HBr (48%), reflux (6h)Ethyl 2-bromoacetamide + H₂SAcidic cleavage55%

Ring-opening pathways are pivotal for accessing linear intermediates in drug synthesis.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable aryl or alkyl group introduction at the thiazole’s C-2 or C-5 positions.

Reaction Catalyst Products Yield References
Suzuki coupling (C-5)Pd(PPh₃)₄, K₂CO₃5-Aryl-thiazol-4-ylcarbamate74%
Buchwald-Hartwig (C-2)Pd₂(dba)₃, Xantphos2-Amino-thiazol-4-ylcarbamate69%

These reactions highlight the thiazole’s utility in constructing biaryl or amino-substituted scaffolds .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl thiazol-4-ylcarbamate serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. Its unique structure allows for the development of new compounds with enhanced properties.

Biology

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it valuable in studies aimed at combating bacterial infections. It has been shown to inhibit the growth of various pathogens.
  • Antifungal and Antiviral Properties : Research indicates that this compound also possesses antifungal and antiviral activities, expanding its utility in biological research.

Medicine

  • Drug Development : this compound is investigated for its potential therapeutic uses, particularly as an anticancer agent. Studies have shown that it may inhibit tumor growth by targeting specific molecular pathways .
  • Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .

Industry

  • Production of Dyes and Pigments : In industrial applications, this compound is utilized in the manufacture of dyes and pigments due to its chemical stability and reactivity.

Data Table: Summary of Applications

Application AreaSpecific UsesBiological Activity
ChemistryBuilding block for complex synthesisN/A
BiologyAntimicrobial, antifungal, antiviral studiesInhibits microbial growth
MedicineDrug development (anticancer, anti-inflammatory)Targets tumor growth pathways
IndustryProduction of dyes and pigmentsChemical stability

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at low concentrations, indicating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines. The study found that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a selective action that could be harnessed for cancer therapy .

Case Study 3: Industrial Application

In an industrial setting, this compound was successfully used as a precursor in the synthesis of novel dyes. The resulting products exhibited excellent color fastness and stability under various environmental conditions, showcasing the compound's utility in material science.

Mechanism of Action

The mechanism of action of ethyl thiazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Ethyl thiazol-4-ylcarbamate can be synthesized via condensation reactions involving ethyl bromopyruvate and thioformamide in ether . Alternative routes include desulfurization of ethyl 2-mercaptothiazole-4-carboxylate with hydrogen peroxide in hydrochloric acid .
  • Stability : The carbamate group confers moderate stability under physiological conditions, making it suitable for drug development .
  • Applications : It serves as a building block for complex molecules, such as protease inhibitors and kinase modulators .

Comparison with Similar Compounds

Key Observations:

  • Functional Group Diversity : Ethyl-2-formylthiazole-4-carboxylate includes a reactive formyl group, enabling further derivatization (e.g., Schiff base formation) .
  • Synthetic Efficiency : Both Ethyl and tert-butyl carbamates achieve comparable yields (~67%) under optimized reflux conditions .

Pharmacological and Industrial Relevance

This compound vs. tert-Butyl thiazol-4-ylcarbamate

  • Bioavailability : The tert-butyl derivative’s larger ester group may reduce renal clearance, prolonging half-life in vivo .
  • Stability : tert-Butyl carbamate shows higher thermal stability (98% purity under sealed drying conditions) , whereas the ethyl variant requires stricter storage to prevent hydrolysis .
  • Commercial Status : tert-Butyl thiazol-4-ylcarbamate was discontinued by some suppliers (e.g., CymitQuimica) due to niche demand, whereas the ethyl derivative remains widely available .

This compound vs. Thiazolylmethylcarbamate Analogs

Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () incorporate the thiazole-carbamate motif into larger pharmacophores. These analogs demonstrate:

  • Enhanced Target Affinity : The extended alkyl/aryl chains improve binding to enzymatic pockets (e.g., HIV protease) .
  • Multifunctionality : Additional hydroperoxide or urea groups (e.g., Compound m in ) enable redox-modulating activity .

Limitations and Challenges

  • Synthetic Scalability : this compound’s reliance on bromopyruvate (a hazardous reagent) complicates large-scale production .
  • Competing Derivatives : Carboxylate analogs (e.g., Ethyl thiazole-4-carboxylate) are prioritized in agrochemistry due to lower synthesis costs .
  • Regulatory Hurdles : Discontinuation of tert-butyl derivatives highlights market volatility for specialized intermediates .

Biological Activity

Ethyl thiazol-4-ylcarbamate is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This compound belongs to the carbamate family, which are esters derived from carbamic acid. Its molecular formula is C7H8N2O2SC_7H_8N_2O_2S .

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with thiazole moieties exhibit significant antibacterial and antifungal properties. This compound has shown promising results in inhibiting the growth of several pathogenic microorganisms .
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as 15-lipoxygenase (15-LOX), which is implicated in inflammatory processes. Inhibition of this enzyme can potentially lead to therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Some studies have suggested that derivatives of thiazole compounds can reverse drug resistance in cancer cells. This compound may play a role in enhancing the efficacy of chemotherapeutic agents by modulating drug transport mechanisms .

Synthesis Methods

Several methods have been reported for the synthesis of this compound. A common approach involves the reaction of thiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically include refluxing in an inert atmosphere to promote the formation of the carbamate .

Antimicrobial Activity

A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing that this compound exhibited MIC values comparable to established antibiotics .

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Standard Antibiotic (e.g., Penicillin)16Antibacterial

Enzyme Inhibition Studies

In vitro studies assessing the inhibitory effects of this compound on 15-lipoxygenase revealed an IC50 value of 25 µM, indicating moderate inhibition compared to other known inhibitors. This suggests potential applications in anti-inflammatory therapies .

Anticancer Applications

In a recent study on drug-resistant cancer cell lines, this compound was shown to enhance the intracellular accumulation of paclitaxel, leading to increased sensitivity of resistant cells to chemotherapy. The compound was tested at concentrations ranging from 1 to 10 µM, demonstrating a dose-dependent response .

Q & A

Q. How can researchers assess long-term toxicity of this compound in preclinical models?

  • Methodological Answer : Conduct 28-day repeated-dose toxicity studies in rodents, monitoring hematological, hepatic, and renal parameters. Histopathological analysis of organs (liver, kidneys) and comet assays for genotoxicity are critical. Compare results to ethyl carbamate toxicity benchmarks, adjusting for structural differences (e.g., thiazole vs. carbamate metabolism) .

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